molecular formula C11H13ClOS B1457437 1-[(1-Chlorocyclobutyl)sulfinyl]-4-methylbenzene CAS No. 1221171-44-3

1-[(1-Chlorocyclobutyl)sulfinyl]-4-methylbenzene

Cat. No. B1457437
M. Wt: 228.74 g/mol
InChI Key: LKIJGSBUPSBDQN-UHFFFAOYSA-N
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Description

1-[(1-Chlorocyclobutyl)sulfinyl]-4-methylbenzene, commonly known as Sulindac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of several inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Sulindac is known for its anti-inflammatory, analgesic, and antipyretic properties, which make it an effective treatment option for pain and inflammation.

Scientific Research Applications

Synthesis of Polymers with Functional Groups

An improved method for preparing sulfochlorinated, macroporous poly(styrene-co-divinylbenzene) involves using dried, commercially available sulfonic acid cation exchange resins. This method facilitates the synthesis of polymers with primary and secondary sulfonamides, sulfonylhydrazine, sulfinic acid, and thiol groups, highlighting the versatile applications of such compounds in material science and engineering (D. Emerson & S. O. Ifalade, 2005).

Asymmetric Catalysis

1,2‐Bis((R)‐tert‐Butylsulfinyl)benzene, a compound related to the chemical structure of interest, is utilized as a ligand in asymmetric catalysis. This application demonstrates the role of sulfinyl-substituted compounds in facilitating enantioselective chemical transformations, critical for the pharmaceutical industry (J. Liao & Peng Cao, 2013).

Generation of Cyclobutylmagnesium Carbenoids

Treatment of 1-chlorocyclobutyl p-tolyl sulfoxides with Grignard reagents at low temperatures leads to the formation of cyclobutylmagnesium carbenoids. These intermediates react with various nucleophiles to produce multi-substituted cyclobutanes, showcasing the potential of sulfinyl-containing compounds in organic synthesis and the generation of complex molecular architectures (T. Satoh et al., 2011).

Biological Activity

Studies on derivatives of 4-methylbenzene-1-sulfonyl compounds, closely related to the compound of interest, have shown bactericidal and fungicidal activities. These findings highlight the potential of sulfonyl-substituted compounds in developing new antimicrobial agents, indicating a broad spectrum of activity against various microorganisms (S. Konovalova et al., 2021).

Synthesis of High-Purity Isomers

The strategic use of sulfonyl chloride for the synthesis of high-purity chloro-difluorobenzenes illustrates the utility of sulfinyl and sulfonyl groups in directing fluorine substitution. This technique is crucial for producing intermediates used in pharmaceuticals and agrochemicals, emphasizing the role of sulfinyl-containing compounds in the synthesis of high-purity chemical entities (R. Moore, 2003).

properties

IUPAC Name

1-(1-chlorocyclobutyl)sulfinyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClOS/c1-9-3-5-10(6-4-9)14(13)11(12)7-2-8-11/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIJGSBUPSBDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2(CCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Chlorocyclobutyl)sulfinyl]-4-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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